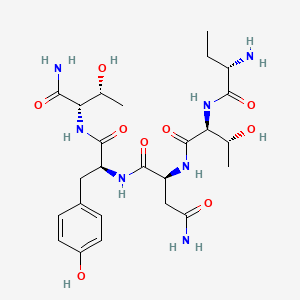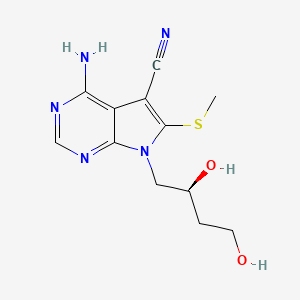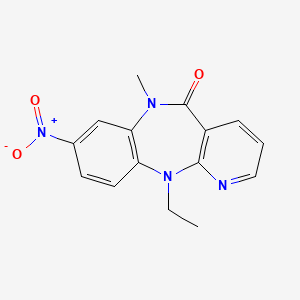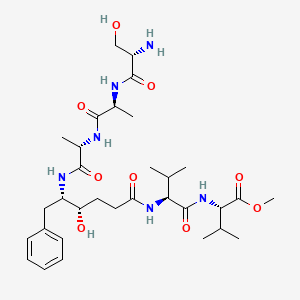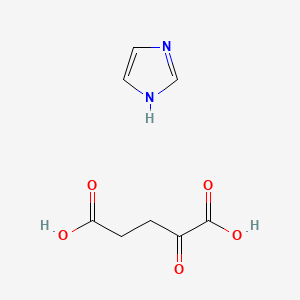![molecular formula C11H14N4S B12800274 2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine CAS No. 67219-28-7](/img/structure/B12800274.png)
2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 317625 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is often utilized in research settings for its ability to interact with specific molecular targets, making it a valuable tool in both chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 317625 involves a series of chemical reactions that require precise conditions to ensure the purity and efficacy of the final product. The synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 317625 is scaled up using large reactors and automated systems to maintain consistency and quality. The process involves:
Bulk Synthesis: Large quantities of reactants are combined in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to ensure optimal performance.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 317625 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
The reactions involving NSC 317625 typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Catalysts: Catalysts such as palladium on carbon are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
NSC 317625 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: In biological research, NSC 317625 is used to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: NSC 317625 is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of NSC 317625 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting cellular processes. The pathways involved in its mechanism of action include:
Enzyme Inhibition: NSC 317625 can inhibit the activity of certain enzymes, preventing them from catalyzing reactions.
Receptor Binding: The compound can bind to receptors on the cell surface, triggering a cascade of intracellular events.
Vergleich Mit ähnlichen Verbindungen
NSC 317625 is unique in its structure and properties, but it can be compared to other similar compounds:
NSC 18725: This compound also exhibits enzyme inhibition but has different molecular targets.
NSC 12345: Known for its receptor-binding properties, NSC 12345 has a different chemical structure but similar biological effects.
Eigenschaften
CAS-Nummer |
67219-28-7 |
|---|---|
Molekularformel |
C11H14N4S |
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
2-(4-methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C11H14N4S/c1-14-5-7-15(8-6-14)11-13-9-3-2-4-12-10(9)16-11/h2-4H,5-8H2,1H3 |
InChI-Schlüssel |
YKZCABREKASZPD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC3=C(S2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


